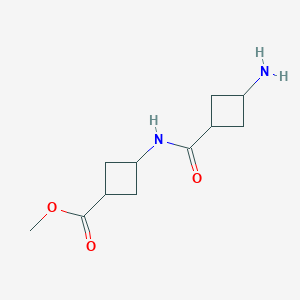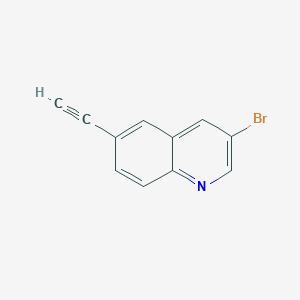
3-Bromo-6-ethynylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynylquinoline typically involves the bromination of 6-ethynylquinoline. One common method is the Sonogashira coupling reaction, where 6-ethynylquinoline is reacted with a brominating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and copper co-catalysts are frequently used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Oxidation and Reduction: Products include quinoline derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-ethynylquinoline has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-6-ethynylquinoline involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromoquinoline: Lacks the ethynyl group, resulting in different reactivity and applications.
6-Ethynylquinoline:
3-Bromo-2-ethynylquinoline: A positional isomer with different substitution patterns on the quinoline ring.
Uniqueness: 3-Bromo-6-ethynylquinoline is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C11H6BrN |
|---|---|
Molekulargewicht |
232.08 g/mol |
IUPAC-Name |
3-bromo-6-ethynylquinoline |
InChI |
InChI=1S/C11H6BrN/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h1,3-7H |
InChI-Schlüssel |
IZNMTWACNOHRIY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=CC(=CN=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


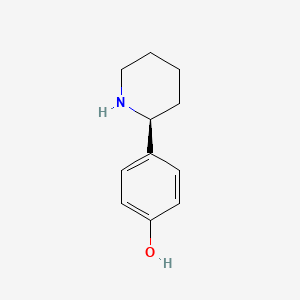

![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
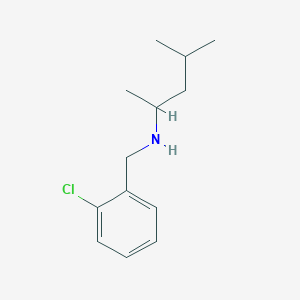
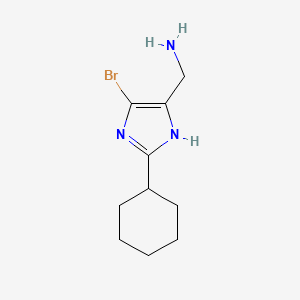
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
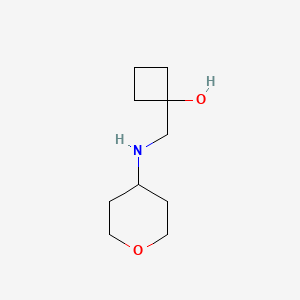
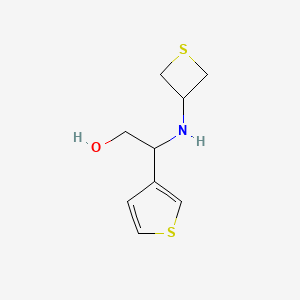
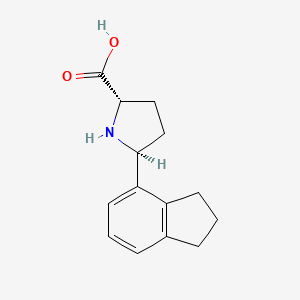
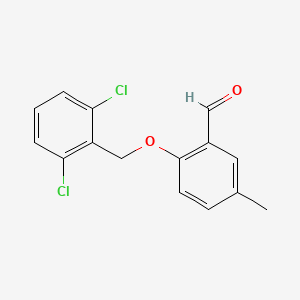
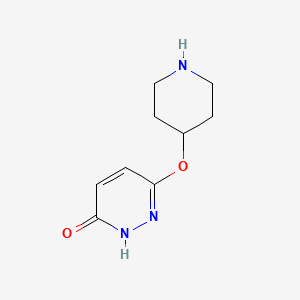
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
